2-(3-Chlorophenoxy)-3-(trifluoromethyl)quinoxaline
Description
2-(3-Chlorophenoxy)-3-(trifluoromethyl)quinoxaline is a heterocyclic compound featuring a quinoxaline backbone substituted with a 3-chlorophenoxy group at position 2 and a trifluoromethyl (-CF₃) group at position 2. The quinoxaline core, consisting of two fused benzene rings with two nitrogen atoms at positions 1 and 4, provides a rigid aromatic structure that facilitates π-π stacking interactions in biological systems . The electron-withdrawing trifluoromethyl group enhances metabolic stability and influences electronic properties, while the 3-chlorophenoxy moiety introduces steric bulk and modulates solubility .
Properties
IUPAC Name |
2-(3-chlorophenoxy)-3-(trifluoromethyl)quinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2O/c16-9-4-3-5-10(8-9)22-14-13(15(17,18)19)20-11-6-1-2-7-12(11)21-14/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICVIEOOEVCUFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)OC3=CC(=CC=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenoxy)-3-(trifluoromethyl)quinoxaline typically involves the reaction of 3-chlorophenol with a suitable quinoxaline derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenoxy)-3-(trifluoromethyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various nucleophiles.
Scientific Research Applications
Antimicrobial Properties
Quinoxaline derivatives, including 2-(3-Chlorophenoxy)-3-(trifluoromethyl)quinoxaline, have demonstrated promising antimicrobial activities. Studies indicate that compounds with similar structures exhibit effectiveness against various pathogens, including bacteria and fungi. The trifluoromethyl group is believed to enhance the biological potency of these compounds, making them potential candidates for developing new antimicrobial agents .
Antifungal Efficacy
Research has shown that quinoxaline derivatives can effectively combat fungal infections. For instance, studies on related compounds have highlighted their ability to eliminate Candida species in vitro and in vivo models. The antifungal activity is attributed to their ability to disrupt fungal cell membranes or inhibit critical metabolic pathways .
Anticancer Potential
Recent investigations into quinoxaline derivatives suggest that they may possess anticancer properties. Structure-activity relationship (SAR) studies have indicated that modifications to the quinoxaline scaffold can significantly influence their efficacy against various cancer cell lines. Compounds with specific substitutions have shown enhanced cytotoxicity against colon and lung cancer cells, indicating a potential role in cancer therapeutics .
Antimicrobial Studies
A study evaluating a series of quinoxaline derivatives found that this compound exhibited significant antibacterial activity against strains like Mycobacterium tuberculosis. The introduction of electron-withdrawing groups was linked to increased binding affinity to bacterial enzymes, enhancing its therapeutic potential.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Chlorophenoxy and trifluoromethyl groups | Antibacterial and antifungal properties |
| 2-Methylquinoxaline | Methyl group at position 2 | Antimicrobial properties |
| 4-Chloroquinoxaline | Chlorine at position 4 | Antibacterial properties |
Anticancer Activity
In vitro studies have shown that the compound can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression. This suggests its potential as a lead compound for further development in cancer therapy .
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenoxy)-3-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Trifluoromethyl vs. Trichloromethyl Groups: The replacement of -CF₃ with -CCl₃ at position 3 (e.g., in 2-trichloromethyl-3-phenoxyquinoxalines) reduces antiplasmodial activity. For instance, compound 3p (IC₅₀ = 0.8 μM against Plasmodium falciparum) outperforms -CCl₃ analogues by ~2-fold, likely due to the stronger electron-withdrawing nature of -CF₃ enhancing target binding .
- Chlorophenoxy vs. Thiophenoxy Groups: Substituting the 3-chlorophenoxy group with a thiophenoxy moiety (e.g., in 2-(4-trifluoromethylthiophenoxy)-3-CF₃-quinoxaline) increases lipophilicity but may reduce selectivity due to sulfur’s larger atomic radius, which disrupts π-stacking interactions in enzyme binding pockets .
Positional Isomerism
- 3-Trifluoromethyl vs. 2-Trifluoromethyl Derivatives: Shifting the -CF₃ group from position 3 to 2 (e.g., 2-CF₃-3-chlorophenoxyquinoxaline) diminishes inhibitory potency against HCV NS3/4A protease by 4–6 fold, as molecular modeling shows the 3-CF₃ group optimally interacts with His57 in the catalytic triad .
Antiparasitic Activity
- Antiplasmodial Potency: 2-(3-Chlorophenoxy)-3-CF₃-quinoxaline derivatives exhibit IC₅₀ values in the submicromolar range (0.5–1.2 μM) against Plasmodium falciparum, outperforming analogues with -CH₃ or -OCH₃ groups at position 3 by 3–5 fold .
- Mechanistic Insights: The -CF₃ group enhances interactions with heme in the parasite’s digestive vacuole, while the chlorophenoxy group contributes to membrane permeability .
Anticancer and Antimicrobial Activity
- Dual Activity in Trifluoromethyl Derivatives: Compounds like 6-bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline (IC₅₀ = 12 μM against MCF-7 cells) demonstrate dual anticancer and antimicrobial effects, whereas 2-(3-chlorophenoxy)-3-CF₃-quinoxaline shows narrower activity, suggesting the amino group at position 3 broadens target specificity .
Key Intermediates
- 2-Chloro-3-(trifluoromethyl)quinoxaline: A critical precursor synthesized via phosphorylation of 3-CF₃-quinoxalin-2-ol (POCl₃, 87–91% yield) . Substitution with 3-chlorophenoxy groups typically employs Cs₂CO₃/DMF conditions (70°C, 12 h), yielding ~60–75% .
Comparative Yields
Physicochemical Properties
- Lipophilicity (LogP) :
The -CF₃ group increases LogP by ~0.5 units compared to -CH₃ analogues, enhancing blood-brain barrier penetration but reducing aqueous solubility . - Thermal Stability: 2-(3-Chlorophenoxy)-3-CF₃-quinoxaline melts at 127°C, higher than 2-phenoxy-3-CCl₃ derivatives (mp = 94°C), due to stronger dipole-dipole interactions from -CF₃ .
Biological Activity
2-(3-Chlorophenoxy)-3-(trifluoromethyl)quinoxaline is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant case studies, drawing on diverse scientific sources.
Chemical Structure and Properties
The compound features a quinoxaline core substituted with a chlorophenoxy group and a trifluoromethyl group. This structural configuration is believed to influence its biological properties, enhancing its interaction with various molecular targets.
Research indicates that quinoxaline derivatives often exhibit diverse pharmacological effects, including anti-inflammatory, antiplasmodial, and anticancer activities. The mechanisms through which this compound exerts its effects may involve:
- Inhibition of Enzymes : Similar compounds have shown inhibitory effects on phosphodiesterase-4 (PDE-4), which is involved in inflammatory responses .
- Targeting Apicoplast : Some quinoxaline derivatives have demonstrated activity against the apicoplast of Plasmodium falciparum, suggesting potential antimalarial properties .
- Cytotoxicity in Cancer Cells : Compounds structurally related to this compound have been evaluated for their cytotoxic effects on various cancer cell lines, indicating a potential role in cancer therapy .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and related compounds:
| Activity | Mechanism/Target | Reference |
|---|---|---|
| Anti-inflammatory | PDE-4 inhibition | |
| Antimalarial | Targeting apicoplast in P. falciparum | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies
- Inhibition of TNF-α : A study explored the inhibitory properties of quinoxaline derivatives on tumor necrosis factor-alpha (TNF-α), demonstrating significant anti-inflammatory effects. The structure-activity relationship (SAR) indicated that specific substitutions enhance activity against inflammatory cytokines .
- Antiplasmodial Activity : Research on phenoxyquinoxalines revealed that certain derivatives exhibit potent antiplasmodial activity by targeting the apicoplast, critical for the survival of Plasmodium falciparum. The compound's selectivity index was notably high, indicating low toxicity to human cells while effectively inhibiting malaria parasites .
- Cytotoxic Effects on Cancer Cells : The cytotoxicity of quinoxaline derivatives was assessed in various cancer cell lines. For instance, one derivative showed an effective EC50 value against melanoma cells, highlighting the compound's potential as an anticancer agent .
Q & A
Q. What methodologies resolve conflicting spectral data (e.g., NMR vs. X-ray) for structural confirmation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
